PEG1 Linker Length (Single Ethylene Glycol Unit) Provides the Shortest Flexible Spacer Among PEG-Based PROTAC Linkers
Boc-NH-PEG1-C5-OH contains exactly one ethylene glycol repeat unit (-OCH₂CH₂O-), resulting in a linker that is structurally shorter than its PEG2, PEG3, and PEG4 counterparts. Systematic linker-length variation studies in PROTAC development demonstrate that the shortest possible PEG spacer is frequently essential for achieving productive ternary complex geometry when the binding pockets of the E3 ligase and target protein are in close proximity [1]. In a 2026 structure-activity relationship study, GSPT1 degradation efficiency was shown to depend explicitly on the length of the flexible PEG chain linker, with certain target-ligase pairs exhibiting optimal activity only with shorter PEG linkers rather than longer ones [2]. This establishes Boc-NH-PEG1-C5-OH as the minimal PEG-based flexible spacer option in the PROTAC linker toolbox.
| Evidence Dimension | Ethylene glycol repeat units (PEG chain length) |
|---|---|
| Target Compound Data | 1 ethylene glycol unit (PEG1) plus C5 alkyl chain |
| Comparator Or Baseline | PEG2 linkers (2 units); PEG3 linkers (3 units); PEG4 linkers (4 units) |
| Quantified Difference | Boc-NH-PEG1-C5-OH is 1 EG unit shorter than PEG2 analogs; 2 units shorter than PEG3; 3 units shorter than PEG4. Estimated linker end-to-end distance differs by approximately 3-4 Å per ethylene glycol unit [3]. |
| Conditions | Comparative analysis of PROTAC linker length requirements across multiple target protein-E3 ligase pairs; PEG chain length known to be a critical determinant of ternary complex formation . |
Why This Matters
When optimizing PROTACs for targets where E3 ligase binding pockets are in close spatial proximity, the PEG1 spacer may be the only linker length that enables productive ternary complex geometry; longer PEG linkers may prevent effective ubiquitination and abolish degradation activity.
- [1] BOC Sciences. 'Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation.' 2025. 'Far from a passive tether, linker length is a conformational tuner that determines whether the E3 ligase and target protein can achieve the mutual orientation necessary for productive ubiquitination.' View Source
- [2] G. Coster et al. 'Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation.' ScienceDirect, 2026. 'This study shows for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker.' View Source
- [3] Sinopeg. 'How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs?' 2026. 'Each additional PEG unit (ethylene glycol monomer) adds approximately 3.5 Å to the linker length.' View Source
